Propionylferrocene
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Description
Propionylferrocene is an organometallic compound with the molecular formula C8H9O.C5H5.Fe . It has a molecular weight of 242.098 .
Synthesis Analysis
The synthesis of this compound involves the use of Ferrocene (98%), propionic anhydride (97%), boron trifluoride diethyletherate (46%-51% BF3 basis), and chloroform-d (99.8%). The reaction is performed under an inert argon atmosphere using standard Schlenk techniques .Molecular Structure Analysis
The molecular structure of this compound has been determined by single crystal X-ray diffraction . The COC CR groups in this compound are stronger electron acceptors than the propionyl (COCH 2 CH 3) group .Chemical Reactions Analysis
Ferrocenyl ynones, which include this compound, exhibit moderate second harmonic generation efficiencies in the solid state . The electronic structures of these compounds have been studied experimentally and theoretically .Physical and Chemical Properties Analysis
This compound has a melting point of 38-39℃ and a boiling point of 95-97 °C (Press: 0.1 Torr) . The COC CR groups in this compound are stronger electron acceptors than the propionyl (COCH 2 CH 3) group .Safety and Hazards
Safety measures for handling Propionylferrocene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
CAS No. |
1271-79-0 |
---|---|
Molecular Formula |
C13H14FeO |
Molecular Weight |
242.099 |
IUPAC Name |
cyclopentane;1-cyclopentylpropan-1-one;iron |
InChI |
InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H; |
InChI Key |
ASMBIIOLFCSSNE-UHFFFAOYSA-N |
SMILES |
CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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